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Compound of Interest

Compound Name: ER degrader 2

Cat. No.: B12406500

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARV-471, also known as Vepdegestrant, is a potent and orally bioavailable PROteolysis
TArgeting Chimera (PROTAC) designed to selectively target and degrade the estrogen
receptor (ER0).[1][2] As a heterobifunctional molecule, ARV-471 facilitates the interaction
between ERa and the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent
proteasomal degradation of the ERa protein.[3] This mechanism of action makes ARV-471 a
valuable tool for studying ERa signaling pathways and a promising therapeutic agent for ER-
positive breast cancer.[2] These application notes provide detailed protocols for the use of
ARV-471 in laboratory settings.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of ARV-471 is presented in the table below.
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Property Value Reference
Molecular Weight 723.9 g/mol
Formula C45H49N504
CAS Number 2229711-68-4
Appearance Solid
- DMSO: 2100 mg/mL (138.14
Solubility
mM)
Store solid powder at -20°C for
up to 12 months. Store stock
Storage

solutions in DMSO at -80°C for
up to 6 months.

Mechanism of Action

ARV-471 functions as a PROTAC, a molecule designed to hijack the cell's natural protein
disposal system to eliminate a target protein. It consists of a ligand that binds to the estrogen
receptor, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By
simultaneously binding to both ERa and CRBN, ARV-471 brings them into close proximity,
facilitating the transfer of ubiquitin molecules to ERa. This polyubiquitination marks ERa for

degradation by the 26S proteasome.
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ARV-471 Mechanism of Action

In Vitro Applications
ERa Degradation Assay by Western Blot

This protocol is designed to assess the ability of ARV-471 to induce the degradation of ERa in

a cellular context.

Workflow:
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Cell Culture & Treatment

Seed ERa-positive cells
(e.g., MCF-7)

Treat with ARV-471
(various concentrations and time points)

Sample Pvreparation

G_yse cells and collect proteirD

;

@uantify protein concentratiorD

Westernv Blotting

SDS-PAGE

Protein Transfer to Membrane

:

Antibody Incubation
(Primary: anti-ERa, anti-f3-actin)
(Secondary: HRP-conjugated)

;

[Chemiluminescent DetectiorD

:

Data Analysis
(Densitometry)

Click to download full resolution via product page

Western Blot Workflow for ERa Degradation
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Protocol:

o Cell Culture: Culture ERa-positive cells, such as MCF-7, in DMEM supplemented with 10%
FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Seed cells in 6-well
plates to achieve 70-80% confluency on the day of the experiment.

e ARV-471 Preparation: Prepare a 10 mM stock solution of ARV-471 in DMSO.

o Treatment: Treat cells with varying concentrations of ARV-471 (e.g., 0.1 nM to 1000 nM) for
different time points (e.g., 2, 4, 8, 24 hours). Include a DMSO vehicle control.

o Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease
inhibitors.

» Protein Quantification: Determine the protein concentration of each lysate using a BCA
protein assay Kkit.

o SDS-PAGE and Western Blotting:

o Load 15-20 pg of protein per lane on a 10% SDS-PAGE gel and run at 120V for
approximately 80 minutes.

o Transfer proteins to a PVDF membrane.
o Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

o Incubate the membrane with a primary antibody against ERa (e.g., 1:1000 dilution) and a
loading control (e.g., B-actin, 1:5000 dilution) overnight at 4°C.

o Wash the membrane three times with TBST and incubate with an HRP-conjugated
secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

» Detection and Analysis:

o Visualize protein bands using an ECL substrate and a chemiluminescence detection
system.
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o Quantify band intensities using densitometry software (e.g., ImageJ). Normalize ERa band

intensity to the corresponding B-actin band intensity.

Quantitative Data Summary:

Cell Line DC50 (nM) Dmax (%) Reference
MCF-7 ~1-2 >90
T47D Not specified >90
CAMA-1 Not specified >90
ZR-75-1 Not specified >90
T47D ER Y537S Not specified >90
T47D ER D538G Not specified >90

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Cell Proliferation Assay

This protocol measures the effect of ARV-471-mediated ERa degradation on the proliferation of

ER-dependent breast cancer cells.

Workflow:
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Cell Proliferation Assay Workflow

Protocol:

o Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 2,000-5,000 cells per well
in complete growth medium. Allow cells to attach overnight.
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e Hormone Depletion (Optional but Recommended): For enhanced sensitivity, replace the
growth medium with phenol red-free DMEM/F12 supplemented with 5% charcoal-stripped
FBS for at least 72 hours before treatment.

o Treatment: Prepare a serial dilution of ARV-471 in the appropriate medium. Remove the
existing medium from the wells and add 100 pL of the ARV-471 dilutions. Include a DMSO
vehicle control.

e Incubation: Incubate the plate for 3 to 5 days at 37°C in a 5% CO2 incubator.
o Cell Viability Measurement:

o MTT Assay: Add 10 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4
hours. Add 100 pL of solubilization buffer (e.g., 10% SDS in 0.01 M HCI) and incubate
overnight. Measure the absorbance at 570 nm.

o CellTiter-Glo® Luminescent Cell Viability Assay: Follow the manufacturer's instructions to
measure ATP levels as an indicator of cell viability.

o Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle
control. Determine the half-maximal growth inhibition concentration (GI50) by plotting the
percentage of inhibition against the log of the ARV-471 concentration and fitting the data to a
dose-response curve.

Quantitative Data Summary:

Cell Line GI50 (nM) Reference
MCFE-7 3.3
T47D 4.5
T47D ER Y537S 7.9
T47D ER D538G 5.7

In Vivo Applications
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MCF-7 Xenograft Model
This protocol describes the use of ARV-471 in a mouse xenograft model to evaluate its anti-

tumor efficacy in vivo.

Workflow:
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MCF-7 Xenograft Model Workflow

Protocol:
e Animal Model: Use female immunodeficient mice (e.g., NOD/SCID or nude mice).

o Estradiol Supplementation: Implant a slow-release 17[3-estradiol pellet (0.72 mg, 90-day
release) subcutaneously to support the growth of estrogen-dependent MCF-7 tumors.

e Tumor Cell Implantation:
o Culture MCF-7 cells as described previously.

o Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a
concentration of 5 x 1077 cells/mL.

o Subcutaneously inject 100 pL of the cell suspension (5 x 1076 cells) into the mammary fat
pad of each mouse.

e Tumor Growth and Randomization:

o Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
Calculate tumor volume using the formula: (Length x Width"2)/2.

o When tumors reach an average volume of 150-200 mm3, randomize the mice into
treatment and control groups.

e ARV-471 Formulation and Administration:

o Prepare a formulation of ARV-471 for oral gavage. A common vehicle is 0.5%
methylcellulose with 0.2% Tween 80 in sterile water.

o Administer ARV-471 orally once daily at the desired dose (e.g., 3, 10, 30 mg/kg). The
vehicle is administered to the control group.

e Monitoring and Endpoint:
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o Continue treatment for the duration of the study (e.g., 28 days).
o Monitor tumor volume and body weight regularly.

o At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor
can be flash-frozen for Western blot analysis of ERa levels, and another portion can be
fixed for immunohistochemistry.

Quantitative Data Summary (MCF-7 Xenograft Model):

ARV-471 Dose Tumor Growth ERa Degradation in
. Reference
(mglkg/day) Inhibition (TGI) (%) Tumor (%)
3 85 294
10 98 >94
30 120 (regression) >94
Conclusion

ARV-471 is a powerful research tool for investigating the role of ERa in normal physiology and
disease. Its potent and selective degradation of ERa provides a distinct advantage over
traditional inhibitors. The protocols outlined in these application notes provide a framework for
utilizing ARV-471 in a variety of in vitro and in vivo experimental settings. Researchers should
optimize these protocols for their specific cell lines and experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Vepdegestrant (ARV-471) | ER PROTAC | Probechem Biochemicals [probechem.com]

e 2. glpbio.com [glpbio.com]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b12406500?utm_src=pdf-custom-synthesis
https://www.probechem.com/products_ARV-471.html
https://www.glpbio.com/de/arv-471.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12406500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

¢ 3. medchemexpress.com [medchemexpress.com]
e 4. ARV-471 | Estrogen receptor degrader | PROTAC | TargetMol [targetmol.com]

¢ To cite this document: BenchChem. [Application Notes and Protocols for ARV-471 in
Laboratory Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12406500#how-to-use-arv-471-in-laboratory-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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